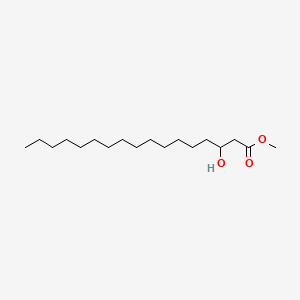

Methyl 3-hydroxyheptadecanoate

Descripción

Propiedades

IUPAC Name |

methyl 3-hydroxyheptadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H36O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-17(19)16-18(20)21-2/h17,19H,3-16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJTSKRLQHYPZAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCC(CC(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H36O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Methyl 3-hydroxyheptadecanoate CAS number 112538-92-8

CAS Number: 112538-92-8

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Methyl 3-hydroxyheptadecanoate, a hydroxylated fatty acid methyl ester. The document consolidates available data on its physicochemical properties, outlines relevant experimental protocols for its analysis, and discusses its biological significance as a constituent of bacterial lipopolysaccharides.

Chemical and Physical Properties

This compound is a C17 saturated fatty acid methyl ester with a hydroxyl group at the third carbon position. It is also known by the synonyms 3-hydroxy Heptadecanoic Acid methyl ester and SFE 18:0;O.[1][2][3] Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 112538-92-8 | [1][2][3] |

| Molecular Formula | C₁₈H₃₆O₃ | [1][2][3] |

| Molecular Weight | 300.5 g/mol | [1][2][3] |

| Appearance | Solid | [1][3] |

| Purity | ≥98% | [1][3] |

| Solubility | Soluble in ethanol (B145695) and methanol | [1][3] |

| Storage | -20°C | [3] |

| Stability | ≥ 4 years | [1][3] |

Experimental Protocols

General Synthetic Approach: Hydroxy β-Methyl Fatty Acid Esters

A plausible synthetic route for hydroxy β-methyl fatty acid esters involves the oxidation of a long-chain symmetric diol to the corresponding aldehyde, followed by a Grignard reaction to introduce the remainder of the carbon chain and the secondary alcohol.[2]

Conceptual Workflow for Synthesis:

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This compound is commonly identified as a cellular fatty acid in bacteria. The standard method for its analysis involves the extraction of total lipids from bacterial cells, followed by derivatization to fatty acid methyl esters (FAMEs) and subsequent analysis by gas chromatography (GC) or GC-mass spectrometry (GC-MS).[1][4][5]

Detailed Experimental Protocol for Bacterial FAME Analysis:

-

Cell Culture and Harvesting:

-

Cultivate bacteria under standardized conditions (e.g., on Trypticase Soy Broth Agar (B569324) at a specific temperature) to ensure a reproducible fatty acid profile.[1]

-

Harvest bacterial cells by scraping from the agar surface.

-

-

Saponification and Methylation (Derivatization):

-

Suspend the harvested cell pellet in a strong base (e.g., methanolic NaOH) and heat to saponify the lipids, releasing the fatty acids.

-

Acidify the mixture and add a methylating agent (e.g., methanolic HCl or boron trifluoride in methanol) and heat to convert the free fatty acids to their corresponding methyl esters.[4]

-

-

Extraction:

-

Extract the FAMEs from the aqueous solution using an organic solvent such as hexane (B92381) or a mixture of hexane and methyl tert-butyl ether.

-

Wash the organic phase with a dilute base to remove any remaining acidic components.

-

-

GC-MS Analysis:

-

Inject the extracted FAMEs into a gas chromatograph equipped with a capillary column (e.g., a fused silica (B1680970) column).[1]

-

Employ a temperature program to separate the different FAMEs based on their boiling points and polarity.

-

Detect the eluting compounds using a mass spectrometer to identify this compound based on its specific mass spectrum and retention time.

-

Workflow for Bacterial FAME Analysis:

Biological Significance and Potential Signaling

Component of Bacterial Lipopolysaccharide (LPS)

The corresponding acid, 3-hydroxyheptadecanoic acid, has been identified as a component of the lipopolysaccharide (LPS) in several species of Gram-negative bacteria.[6] LPS is a major component of the outer membrane of these bacteria and is a potent activator of the innate immune system in mammals.

Hypothetical Signaling Pathway

While no specific signaling pathway for this compound has been elucidated, its presence as a constituent of bacterial LPS suggests a role in the activation of innate immunity. The lipid A moiety of LPS, which contains hydroxy fatty acids, is recognized by the Toll-like receptor 4 (TLR4) complex on the surface of immune cells such as macrophages. This recognition triggers a downstream signaling cascade leading to the production of pro-inflammatory cytokines.

Generalized LPS Signaling Pathway:

It is important to note that this is a generalized pathway for LPS, and the specific contribution of 3-hydroxyheptadecanoic acid to the overall immunogenicity of LPS has not been detailed. Further research is required to understand the precise role of this particular fatty acid in host-pathogen interactions.

References

- 1. gcms.cz [gcms.cz]

- 2. Concise Synthesis of Hydroxy β-Methyl Fatty Acid Ethyl Esters [jstage.jst.go.jp]

- 3. agilent.com [agilent.com]

- 4. studycorgi.com [studycorgi.com]

- 5. Effect of Culture Conditions on Fatty Acid Profiles of Bacteria and Lipopolysaccharides of the Genus Pseudomonas—GC-MS Analysis on Ionic Liquid-Based Column - PMC [pmc.ncbi.nlm.nih.gov]

- 6. caymanchem.com [caymanchem.com]

The Occurrence and Analysis of Methyl 3-hydroxyheptadecanoate in Bacteria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-hydroxyheptadecanoate, a saturated odd-chain 3-hydroxy fatty acid methyl ester, is a lipid component found in select bacteria. This technical guide provides a comprehensive overview of its natural occurrence, biosynthetic origins, and the analytical methodologies required for its detection and quantification. Particular focus is given to its presence within the genus Bacteroides, key commensals of the human gut microbiome. Detailed experimental protocols for the extraction and analysis of this molecule are provided, alongside a putative biosynthetic pathway. This document serves as a resource for researchers investigating bacterial lipid metabolism and its potential implications in host-pathogen interactions and drug development.

Natural Occurrence of this compound

This compound is primarily reported as a constituent of the lipopolysaccharide (LPS) of Gram-negative bacteria, particularly within the phylum Bacteroidetes. The free methyl ester is typically not found in high abundance in vivo; rather, the 3-hydroxyheptadecanoic acid moiety is present in more complex lipids and is released and methylated during analytical derivatization procedures.

Occurrence in Bacteroides

The genus Bacteroides, a prominent member of the human gut microbiota, is a notable source of 3-hydroxy fatty acids. While a broad spectrum of long-chain (C15-C18) 3-hydroxy fatty acids has been identified in the LPS of Bacteroides thetaiotaomicron and Bacteroides fragilis, specific quantitative data for this compound is most clearly delineated for B. fragilis.[1]

Quantitative Data

Comprehensive quantitative analysis of the fatty acid composition of lipopolysaccharide from Bacteroides fragilis NCTC 9343 has been performed. This data provides a valuable reference for the expected abundance of 3-hydroxyheptadecanoic acid in the LPS of this genus.

| Fatty Acid | Linkage Type | Concentration (μmol/mg of LPS) |

| 3-hydroxyheptadecanoic acid | Ester and Amide | 0.075 |

| 3-hydroxy-15-methyl-hexadecanoic acid | Amide | 0.065 |

| 3-hydroxyhexadecanoic acid | Ester and Amide | 0.127 |

| 3-hydroxypentadecanoic acid | Ester and Amide | 0.067 |

| 13-methyl-tetradecanoic acid | Ester | 0.144 |

Table adapted from Weintraub et al., 1985.

Occurrence in Other Bacteria

While the most definitive evidence for the presence of 3-hydroxyheptadecanoic acid is within the Bacteroides genus, other bacteria are known producers of a variety of 3-hydroxy fatty acids. For instance, species of Pseudomonas are known to produce polyhydroxyalkanoates (PHAs) which are polyesters of 3-hydroxy fatty acids.[2][3][4][5] While direct evidence for 3-hydroxyheptadecanoic acid in Pseudomonas, Bacillus, or Rhodococcus is not prominent in the literature, the enzymatic machinery for the production of 3-hydroxy fatty acids is present in these genera.[6][7][8][9][10][11][12][13]

Biosynthesis of 3-hydroxyheptadecanoate

The biosynthesis of 3-hydroxyheptadecanoic acid is intrinsically linked to the bacterial fatty acid synthesis (FASII) pathway. The formation of an odd-chain fatty acid, such as this 17-carbon molecule, is initiated by a different primer unit than the typical acetyl-CoA.

Initiation of Odd-Chain Fatty Acid Synthesis

The biosynthesis of odd-chain fatty acids begins with the carboxylation of propionyl-CoA to methylmalonyl-CoA, which is then converted to methylmalonyl-ACP. Propionyl-CoA can be derived from the metabolism of certain amino acids (valine, isoleucine, methionine) or the catabolism of odd-chain fatty acids.

Elongation and Formation of 3-hydroxyheptadecanoyl-ACP

The initial condensation reaction is catalyzed by β-ketoacyl-ACP synthase III (FabH), which condenses propionyl-CoA with malonyl-ACP to form a five-carbon β-ketoacyl-ACP. This intermediate then enters the iterative elongation cycle of the FASII pathway. Each cycle consists of four enzymatic steps:

-

Reduction: The β-keto group is reduced to a hydroxyl group by a β-ketoacyl-ACP reductase (FabG), forming a 3-hydroxyacyl-ACP intermediate.

-

Dehydration: A dehydratase (FabZ) removes a molecule of water to create a double bond, forming an enoyl-ACP.

-

Reduction: An enoyl-ACP reductase (FabI) reduces the double bond to yield a saturated acyl-ACP, which is now two carbons longer.

-

Condensation: The elongated acyl-ACP undergoes another round of condensation with malonyl-ACP, catalyzed by β-ketoacyl-ACP synthase I or II (FabB or FabF).

This cycle repeats until a 17-carbon acyl chain is formed. The key intermediate, 3-hydroxyheptadecanoyl-ACP, is formed during the final elongation cycle.

Putative Methylation

The formation of this compound from 3-hydroxyheptadecanoic acid is likely catalyzed by a methyltransferase. S-adenosyl-L-methionine (SAM)-dependent methyltransferases are a large family of enzymes known to methylate a wide variety of substrates, including fatty acids.[14] The proposed mechanism involves the transfer of a methyl group from SAM to the carboxyl group of 3-hydroxyheptadecanoic acid, yielding this compound and S-adenosyl-L-homocysteine. The specific enzyme responsible for this reaction in Bacteroides has not yet been characterized.

Caption: Putative biosynthetic pathway of this compound.

Experimental Protocols

The analysis of this compound from bacterial sources typically involves the extraction of total lipids or lipopolysaccharides, followed by hydrolysis and derivatization to form fatty acid methyl esters (FAMEs), which are then analyzed by gas chromatography-mass spectrometry (GC-MS).

Extraction of Lipopolysaccharide (LPS)

This protocol is adapted from the hot phenol-water extraction method.

-

Cell Harvesting: Centrifuge the bacterial culture (e.g., 1 liter of late-log phase culture) at 6,000 x g for 15 minutes at 4°C. Wash the cell pellet twice with sterile phosphate-buffered saline (PBS).

-

Lysis: Resuspend the cell pellet in distilled water to a concentration of 20 mg (dry weight)/ml.

-

Phenol (B47542) Extraction: Heat the cell suspension to 68°C in a water bath. Add an equal volume of pre-heated 90% phenol and stir vigorously for 30 minutes.

-

Phase Separation: Cool the mixture on ice and centrifuge at 10,000 x g for 30 minutes at 4°C. The LPS will be in the aqueous (upper) phase. Carefully collect the aqueous phase.

-

Re-extraction: Add an equal volume of distilled water to the phenol phase, stir at 68°C for 30 minutes, and repeat the centrifugation. Combine the aqueous phases.

-

Purification: Dialyze the combined aqueous phases extensively against distilled water for 48-72 hours at 4°C.

-

Nuclease Treatment: Treat the dialyzed solution with RNase A and DNase I to remove contaminating nucleic acids.

-

Ultracentrifugation: Pellet the LPS by ultracentrifugation at 100,000 x g for 4 hours. Wash the pellet with water and repeat the ultracentrifugation.

-

Lyophilization: Lyophilize the final LPS pellet to obtain a dry powder.

Preparation of Fatty Acid Methyl Esters (FAMEs) from LPS

This protocol describes the acid-catalyzed methanolysis of LPS to release and methylate the constituent fatty acids.

-

Methanolysis: To 1-5 mg of lyophilized LPS in a screw-cap glass tube, add 2 ml of 1.25 M HCl in anhydrous methanol.

-

Incubation: Seal the tube tightly and heat at 85°C for 16 hours.

-

Extraction: After cooling, add 2 ml of hexane (B92381) and 1 ml of distilled water. Vortex thoroughly.

-

Phase Separation: Centrifuge at 1,000 x g for 10 minutes. The FAMEs will be in the upper hexane layer.

-

Collection: Carefully transfer the hexane layer to a clean vial for GC-MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer is used for the analysis.

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable for separating FAMEs.

-

Injection: Inject 1 µl of the FAME extract in splitless mode.

-

Oven Program: A typical temperature program is:

-

Initial temperature: 100°C, hold for 2 minutes.

-

Ramp 1: Increase to 200°C at 10°C/minute.

-

Ramp 2: Increase to 250°C at 4°C/minute, hold for 10 minutes.

-

-

Mass Spectrometry: Operate the mass spectrometer in electron ionization (EI) mode, scanning from m/z 50 to 550.

-

Identification: Identify this compound by its retention time and comparison of its mass spectrum to a reference standard or library. The mass spectrum of the trimethylsilyl (B98337) (TMS)-derivatized this compound will show characteristic fragment ions.

Caption: Workflow for FAME analysis from bacterial cultures.

Conclusion

This compound is a naturally occurring fatty acid methyl ester primarily associated with the lipopolysaccharide of bacteria from the genus Bacteroides. Its biosynthesis is rooted in the bacterial fatty acid synthesis pathway, with a putative final methylation step catalyzed by a SAM-dependent methyltransferase. The analytical methods outlined in this guide provide a robust framework for the identification and quantification of this molecule. Further research is warranted to fully elucidate the specific enzymes involved in its biosynthesis and to explore its potential biological activities and roles in host-microbe interactions. This knowledge will be invaluable for researchers in microbiology, biochemistry, and drug development.

References

- 1. [Analysis of fatty acids from lipopolysaccharides of Bacteroides thetaiotaomicron and Bacteroides fragilis] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Engineering Pseudomonas aeruginosa for (R)-3-hydroxydecanoic acid production - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Engineering Pseudomonas putida for production of 3-hydroxyacids using hybrid type I polyketide synthases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Importance of 3-Hydroxy Fatty Acid Composition of Lipopeptides for Biosurfactant Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scilit.com [scilit.com]

- 8. Frontiers | Catabolism of Alkylphenols in Rhodococcus via a Meta-Cleavage Pathway Associated With Genomic Islands [frontiersin.org]

- 9. Production of 3-hydroxypropionic acid from acrylic acid by newly isolated rhodococcus erythropolis LG12 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. orbit.dtu.dk [orbit.dtu.dk]

- 11. Rhodococcus - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. Rhodococcus strains as a good biotool for neutralizing pharmaceutical pollutants and obtaining therapeutically valuable products: Through the past into the future - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Lipidomic Analysis Reveals Differences in Bacteroides Species Driven Largely by Plasmalogens, Glycerophosphoinositols and Certain Sphingolipids - PMC [pmc.ncbi.nlm.nih.gov]

Methyl 3-hydroxyheptadecanoate in Bacteroides thetaiotaomicron: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bacteroides thetaiotaomicron, a prominent member of the human gut microbiota, possesses a complex cell envelope that is crucial for its survival and interaction with the host. A key component of the outer membrane of this Gram-negative bacterium is the lipopolysaccharide (LPS), which is anchored by a lipid moiety known as Lipid A. The structure of Lipid A is distinguished by the presence of various fatty acids, including 3-hydroxy fatty acids. This technical guide provides an in-depth overview of Methyl 3-hydroxyheptadecanoate, the methyl ester form of 3-hydroxyheptadecanoic acid, in the context of B. thetaiotaomicron. While specific quantitative data for the methylated form is not extensively detailed in the current literature, this document synthesizes the available information on the presence of the foundational 3-hydroxyheptadecanoic acid in the lipopolysaccharide of B. thetaiotaomicron, its likely biosynthetic pathway, potential roles in signaling, and detailed experimental protocols for its analysis. This guide serves as a foundational resource for researchers investigating the lipid metabolism of B. thetaiotaomicron and its implications for host-microbe interactions and drug development.

Introduction: The Significance of Bacteroides thetaiotaomicron and its Lipid Profile

Bacteroides thetaiotaomicron is an obligate anaerobic, Gram-negative bacterium that constitutes a significant portion of the healthy human gut microbiome. It is renowned for its remarkable ability to degrade complex dietary polysaccharides that are otherwise indigestible by the host, thereby producing short-chain fatty acids (SCFAs) that serve as a crucial energy source for colonocytes.[1] The intricate relationship between B. thetaiotaomicron and its host is mediated by a variety of molecular interactions, many of which involve components of the bacterial cell surface.

The outer membrane of B. thetaiotaomicron is decorated with lipopolysaccharide (LPS), a potent immuno-stimulatory molecule in many pathogenic bacteria.[2] However, the LPS of Bacteroides species, including B. thetaiotaomicron, exhibits structural differences that are thought to contribute to its tolerogenic or immunomodulatory effects within the gut.[3] The lipid A portion of LPS, which anchors the molecule to the outer membrane, is composed of a diglucosamine backbone acylated with several fatty acid chains. A characteristic feature of the Lipid A in Bacteroides is the presence of 3-hydroxy fatty acids.[4] 3-hydroxyheptadecanoic acid (a 17-carbon hydroxylated fatty acid) is among the 3-hydroxy fatty acids identified in the LPS of Bacteroides.[5] Its methyl ester, this compound, is the form typically analyzed in chemotaxonomic studies using fatty acid methyl ester (FAME) profiling.

Presence and Localization of 3-Hydroxyheptadecanoic Acid in B. thetaiotaomicron

Direct analysis of the lipopolysaccharides from Bacteroides thetaiotaomicron has confirmed the presence of a diverse range of long-chain fatty acids, including a spectrum of 3-hydroxy fatty acids with carbon chain lengths ranging from 15 to 18.[5] While 3-hydroxy-hexadecanoic acid (3-OH C16:0) is often the most abundant, the presence of 3-hydroxyheptadecanoic acid (3-OH C17:0) within this profile has been established.[5] These 3-hydroxy fatty acids are integral components of the Lipid A structure.

The Lipid A of B. thetaiotaomicron is typically characterized as being monophosphorylated and penta-acylated, a structural motif that distinguishes it from the often more potent, hexa-acylated Lipid A of enterobacteria like E. coli.[3][6] The 3-hydroxy fatty acids are typically linked directly to the glucosamine (B1671600) disaccharide backbone of Lipid A through both amide and ester linkages.[7][8]

Data Presentation: Fatty Acid Composition of Bacteroides LPS

While precise quantitative data for this compound in B. thetaiotaomicron is limited, the following table summarizes the known fatty acid components of LPS from Bacteroides species, providing context for the presence of 3-hydroxyheptadecanoic acid.

| Fatty Acid Class | Specific Fatty Acid | Typical Carbon Chain Length | Presence in B. thetaiotaomicron LPS |

| 3-Hydroxy Fatty Acids | 3-hydroxy-pentadecanoic acid | C15:0 | Yes |

| 3-hydroxy-hexadecanoic acid | C16:0 | Yes (Often a major component)[5] | |

| 3-hydroxy-heptadecanoic acid | C17:0 | Yes [5] | |

| 3-hydroxy-15-methylhexadecanoic acid | i-C17:0 | Yes | |

| Non-Hydroxy Fatty Acids | Myristic acid | C14:0 | Yes |

| Pentadecanoic acid | C15:0 | Yes | |

| Palmitic acid | C16:0 | Yes | |

| Stearic acid | C18:0 | Yes | |

| Branched-chain fatty acids | Various | Yes |

This table is a synthesis of data from studies on the fatty acid composition of Bacteroides species. The exact quantitative ratios can vary between strains and growth conditions.[5]

Biosynthesis of 3-Hydroxyheptadecanoate

The biosynthesis of 3-hydroxy fatty acids in bacteria occurs as part of the Type II fatty acid synthesis (FAS II) pathway. This pathway involves a series of enzymatic reactions that build the fatty acid chain two carbons at a time. The intermediates in this cycle are attached to an Acyl Carrier Protein (ACP).

A key intermediate in each elongation cycle is a 3-hydroxyacyl-ACP. For the synthesis of 3-hydroxyheptadecanoic acid, a 3-hydroxyheptadecanoyl-ACP intermediate would be formed. This intermediate is then channeled for incorporation into Lipid A. The specific enzymes in B. thetaiotaomicron that determine the final chain length and hydroxylation pattern of its Lipid A fatty acids are a subject of ongoing research.

References

- 1. Bacteroides thetaiotaomicron - Wikipedia [en.wikipedia.org]

- 2. The biosynthesis and structure of lipooligosaccharide from gut microbe Bacteroides thetaiotaomicron [escholarship.org]

- 3. The Biosynthesis of Lipooligosaccharide from Bacteroides thetaiotaomicron - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Hydroxy fatty acids in Bacteroides species: D-(--)-3-hydroxy-15-methylhexadecanoate and its homologs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. [Analysis of fatty acids from lipopolysaccharides of Bacteroides thetaiotaomicron and Bacteroides fragilis] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. [PDF] Cellular distribution and linkage of D-(-)-3-hydroxy fatty acids in Bacteroides species | Semantic Scholar [semanticscholar.org]

- 8. Cellular distribution and linkage of D-(-)-3-hydroxy fatty acids in Bacteroides species - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical State and Solubility of Methyl 3-hydroxyheptadecanoate

This guide provides a comprehensive overview of the known physical and chemical properties of Methyl 3-hydroxyheptadecanoate, with a focus on its physical state and solubility. It is intended for researchers, scientists, and professionals in the field of drug development and lipid chemistry.

Core Properties of this compound

This compound is a hydroxy fatty acid methyl ester.[1] It is recognized for its role in chemical analysis and as a potential biomarker. The following table summarizes its key identification and physical properties.

Table 1: Summary of Physical and Chemical Data for this compound

| Property | Value | Reference |

| Chemical Name | This compound | [1] |

| Synonyms | 3-hydroxy Heptadecanoic Acid methyl ester, SFE 18:0;O | [1] |

| CAS Number | 112538-92-8 | [1] |

| Molecular Formula | C₁₈H₃₆O₃ | [1] |

| Molecular Weight | 300.5 g/mol | [1] |

| Physical State | Solid | [1] |

| Solubility | Soluble in Ethanol (B145695) and Methanol | [1] |

Detailed Analysis of Physical State

This compound is described as a solid at room temperature.[1] The physical state of fatty acid methyl esters (FAMEs) is largely dependent on their chain length and the presence of functional groups. Generally, longer-chain saturated FAMEs have higher melting points and are solids at room temperature, while shorter-chain or unsaturated FAMEs tend to be liquids.[2][3] The presence of a hydroxyl group, as in this compound, can also influence its melting point through hydrogen bonding.

Experimental Protocol for Melting Point Determination

The melting point of a solid lipid like this compound is a critical parameter for its characterization and purity assessment.[4] Differential Scanning Calorimetry (DSC) is a modern and precise method for this determination.[5][6]

Methodology: Differential Scanning Calorimetry (DSC)

-

Sample Preparation: A small, accurately weighed sample (typically 1-5 mg) of this compound is placed into an aluminum DSC pan. The pan is then hermetically sealed.

-

Instrument Setup: The DSC instrument is calibrated using standard materials with known melting points (e.g., indium). An empty, sealed aluminum pan is used as a reference.

-

Thermal Program: The sample and reference pans are placed in the DSC cell. The temperature is then increased at a controlled, linear rate (e.g., 2°C/min).[4]

-

Data Acquisition: The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature. As the sample melts, it absorbs energy, resulting in an endothermic peak on the DSC thermogram.

-

Analysis: The melting point is typically determined as the peak temperature of the endothermic event.[6] A sharp peak indicates a pure compound, while a broad peak suggests the presence of impurities.[4]

Workflow for Melting Point Determination using DSC

Caption: Workflow for DSC-based melting point determination.

Detailed Analysis of Solubility

The solubility of a compound is its ability to dissolve in a solvent to form a homogeneous solution. For lipids like this compound, solubility is a key factor in their handling, formulation, and biological activity.

This compound is reported to be soluble in polar organic solvents such as ethanol and methanol.[1] This is consistent with the general behavior of hydroxy fatty acid esters, where the polar hydroxyl (-OH) and ester (-COOCH₃) groups allow for interaction with polar solvents. Due to its long hydrocarbon chain (C17), it is expected to be soluble in non-polar organic solvents like chloroform (B151607) and sparingly soluble or insoluble in water.[7]

Experimental Protocol for Solubility Determination

A common and straightforward method to determine the qualitative and semi-quantitative solubility of a lipid is the shake-flask method.[8]

Methodology: Shake-Flask Method

-

Solvent Selection: A range of solvents with varying polarities should be selected (e.g., water, ethanol, methanol, chloroform, hexane).

-

Sample Preparation: An excess amount of this compound is added to a known volume of each selected solvent in a sealed vial or flask.

-

Equilibration: The mixtures are agitated (e.g., using a shaker or vortex mixer) at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, the samples are left to stand to allow any undissolved solid to settle. Centrifugation can be used to ensure clear separation of the supernatant.

-

Quantification: An aliquot of the clear supernatant is carefully removed, diluted appropriately, and the concentration of the dissolved compound is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

-

Solubility Calculation: The solubility is expressed as the concentration of the solute in the saturated solution (e.g., in mg/mL or mol/L).

Workflow for Solubility Determination

Caption: Workflow for the shake-flask solubility determination method.

References

The Dawn of a New Lipid Class: A Technical Guide to the Discovery and History of Hydroxy Fatty Acid Methyl Esters

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxy fatty acid methyl esters (HFAMEs) are a fascinating and relatively recent area of study within the broader field of lipidomics. These esterified derivatives of hydroxy fatty acids have emerged from relative obscurity to become key subjects of investigation due to their diverse biological activities and potential therapeutic applications. This technical guide provides an in-depth exploration of the discovery and history of HFAMEs, detailing the key scientific milestones, experimental methodologies, and the current understanding of their roles in cellular signaling.

A Historical Perspective: From Castor Oil to Cellular Messengers

The journey to understanding HFAMEs is a long one, with its roots in the early days of organic chemistry. A timeline of key discoveries reveals a progressively deeper appreciation for the structure and function of these molecules.

-

1848: The First Glimpse. The first known hydroxy fatty acid, ricinoleic acid (12-hydroxyoleic acid), was isolated from castor oil by Saalmüller.[1] This discovery marked the initial identification of this class of fatty acids, though their biological significance remained largely unknown for over a century.

-

1929: The Concept of Essential Fatty Acids. George and Mildred Burr's work on fat-free diets in rats led to the discovery of essential fatty acids, demonstrating that certain fatty acids are vital for biological functions and cannot be synthesized de novo.[2][3] This laid the groundwork for understanding the importance of specific fatty acid structures in health and disease.

-

Mid-20th Century: Elucidation of Structures. Further research throughout the 20th century focused on the structural characterization of various fatty acids, including the determination of the molecular structure of ricinoleic acid by Goldsobel in 1894.[4]

-

2014: A Paradigm Shift with FAHFAs. A landmark discovery in 2014 by Kahn and colleagues identified a novel class of endogenous mammalian lipids called branched fatty acid esters of hydroxy fatty acids (FAHFAs).[5] This research revealed that these molecules, which include HFAMEs as a subgroup, possess significant anti-diabetic and anti-inflammatory properties, catapulting them into the spotlight of metabolic research.[5][6][7]

Physicochemical Properties of Hydroxy Fatty Acid Methyl Esters

The physical and chemical properties of HFAMEs are crucial for their extraction, separation, and biological activity. These properties are influenced by chain length, the position of the hydroxyl group, and the degree of unsaturation. While comprehensive data for all HFAMEs is still being compiled, the following table summarizes some key properties of representative fatty acid methyl esters, providing a baseline for understanding their behavior.

| Fatty Acid Methyl Ester | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| Methyl Palmitate | C₁₇H₃₄O₂ | 270.45 | 30.5 | 338 |

| Methyl Stearate | C₁₉H₃₈O₂ | 298.51 | 38-39 | 215 (15 mmHg) |

| Methyl Oleate | C₁₉H₃₆O₂ | 296.49 | -19.9 | 218.5 (20 mmHg) |

| Methyl Linoleate | C₁₉H₃₄O₂ | 294.47 | -35 | 212 (16 mmHg) |

| Methyl Ricinoleate | C₁₉H₃₆O₃ | 312.49 | - | - |

| Methyl 3-hydroxytetradecanoate | C₁₅H₃₀O₃ | 258.40 | - | - |

Note: Data is compiled from various sources.[8][9][10][11] Properties of specific hydroxy fatty acid methyl esters can vary significantly.

Experimental Protocols: Synthesis, Purification, and Characterization

The study of HFAMEs relies on robust experimental protocols for their preparation and analysis. This section details common methodologies employed by researchers in the field.

Synthesis of Hydroxy Fatty Acid Methyl Esters

HFAMEs can be synthesized through several methods, with the choice of method often depending on the starting material and desired purity.

3.1.1. Acid-Catalyzed Transesterification

This is a common method for preparing FAMEs from triglycerides found in natural oils.

-

Principle: An acid catalyst, such as methanolic hydrogen chloride or sulfuric acid, protonates the carbonyl group of the ester, making it more susceptible to nucleophilic attack by methanol (B129727).[12]

-

Protocol:

-

Dissolve the lipid sample (e.g., castor oil) in a solution of 1-5% anhydrous hydrogen chloride in methanol.

-

Reflux the mixture for 1-2 hours or let it stand at 50°C overnight.[12]

-

After cooling, add water to the reaction mixture.

-

Extract the HFAMEs with a non-polar solvent like hexane (B92381) or diethyl ether.

-

Wash the organic layer with a dilute sodium bicarbonate solution to remove any remaining acid.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) and evaporate the solvent to obtain the crude HFAMEs.[12]

-

3.1.2. Base-Catalyzed Transesterification

This method is generally faster than acid-catalyzed transesterification but can be sensitive to the presence of free fatty acids and water.

-

Principle: A strong base, such as sodium methoxide (B1231860) or potassium hydroxide (B78521), deprotonates methanol to form the methoxide ion, a strong nucleophile that attacks the carbonyl carbon of the triglyceride.

-

Protocol:

-

Dissolve the oil in methanol.

-

Add a solution of potassium hydroxide (1-2% w/w of oil) in methanol.[13]

-

Stir the mixture at 60°C for 1-4 hours.[13]

-

Allow the mixture to separate into two layers in a separatory funnel. The upper layer contains the methyl esters, and the lower layer is glycerol.

-

Collect the upper layer and wash it with warm water to remove any residual catalyst and glycerol.

-

Dry the methyl ester layer over anhydrous sodium sulfate.

-

3.1.3. Enzymatic Synthesis

Enzymatic methods offer a milder and more specific alternative to chemical synthesis.

-

Principle: Lipases are used to catalyze the transesterification reaction. This method can be performed under milder conditions and can be more regioselective.

-

Protocol:

-

Immobilize a lipase (B570770), such as Candida antarctica lipase A (CalA), on a solid support.

-

Incubate the immobilized lipase with the hydroxy fatty acid and a fatty acid (or its methyl ester) in an organic solvent.[14]

-

The reaction proceeds at a controlled temperature (e.g., 30°C) with shaking.[14]

-

After the reaction is complete, the enzyme can be filtered off and reused.

-

The product is then purified from the reaction mixture.

-

Purification of Hydroxy Fatty Acid Methyl Esters

Crude HFAME preparations often require purification to remove unreacted starting materials and byproducts.

Solid-Phase Extraction (SPE)

-

Principle: SPE separates compounds based on their affinity for a solid stationary phase. For HFAMEs, a silica-based sorbent is commonly used.

-

Protocol:

-

Condition a silica (B1680970) SPE cartridge with a non-polar solvent like hexane.

-

Load the crude HFAME sample dissolved in a minimal amount of a non-polar solvent.

-

Wash the cartridge with a non-polar solvent (e.g., hexane) to elute non-polar impurities.

-

Elute the HFAMEs with a more polar solvent, such as a mixture of hexane and ethyl acetate (B1210297) or pure ethyl acetate.[7]

-

Collect the fractions containing the HFAMEs and evaporate the solvent.

-

Characterization of Hydroxy Fatty Acid Methyl Esters

A combination of chromatographic and spectroscopic techniques is used to identify and quantify HFAMEs.

3.3.1. Gas Chromatography-Mass Spectrometry (GC-MS)

-

Principle: GC separates volatile compounds based on their boiling points and interactions with a stationary phase. The separated compounds are then ionized and fragmented in the mass spectrometer, providing a unique mass spectrum for identification.

-

Methodology:

-

The HFAME sample is often derivatized (e.g., silylation of the hydroxyl group) to increase its volatility.

-

The derivatized sample is injected into the GC, where it is vaporized and carried through a capillary column by an inert gas.

-

The separated compounds elute from the column at different retention times and enter the mass spectrometer.

-

Mass spectra are recorded and compared to spectral libraries for identification.

-

3.3.2. Liquid Chromatography-Mass Spectrometry (LC-MS)

-

Principle: LC separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase. LC-MS is particularly useful for less volatile and thermally labile molecules like HFAMEs.

-

Methodology:

-

The HFAME sample is dissolved in a suitable solvent and injected into the LC system.

-

Separation is typically achieved using a reversed-phase column (e.g., C18).

-

The eluent from the LC is introduced into the mass spectrometer, often using an atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) source.[15]

-

Tandem mass spectrometry (MS/MS) can be used to obtain structural information by fragmenting the parent ion.

-

3.3.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Principle: NMR provides detailed information about the chemical structure of a molecule by observing the magnetic properties of atomic nuclei.

-

Methodology:

-

The purified HFAME is dissolved in a deuterated solvent.

-

¹H and ¹³C NMR spectra are acquired.

-

The chemical shifts, coupling constants, and integration of the signals provide information about the number and connectivity of protons and carbons in the molecule, allowing for the determination of the position of the hydroxyl group and the ester.

-

3.3.4. Fourier-Transform Infrared (FTIR) Spectroscopy

-

Principle: FTIR spectroscopy identifies functional groups in a molecule by measuring the absorption of infrared radiation.

-

Methodology:

-

A thin film of the HFAME sample is placed in the path of an infrared beam.

-

The resulting spectrum will show characteristic absorption bands for the ester carbonyl group (around 1740 cm⁻¹) and the hydroxyl group (a broad band around 3400 cm⁻¹).[16]

-

Biological Significance and Signaling Pathways

The discovery of the biological activities of FAHFAs has opened up new avenues for understanding metabolic regulation and inflammation. These molecules act as signaling lipids, interacting with specific receptors to elicit cellular responses.

G Protein-Coupled Receptor 40 (GPR40) Signaling

GPR40, also known as Free Fatty Acid Receptor 1 (FFAR1), is a key receptor for medium and long-chain fatty acids, including certain FAHFAs.[17] Its activation in pancreatic β-cells is a crucial mechanism for glucose-stimulated insulin (B600854) secretion.

The binding of a FAHFA to GPR40 can activate two main signaling cascades:

-

Gq Pathway: This is the canonical pathway for GPR40. Activation of the Gq protein leads to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium from the endoplasmic reticulum, and DAG activates protein kinase C (PKC). The resulting increase in intracellular calcium is a key signal for insulin granule exocytosis.[17][18]

-

Gs Pathway: Some synthetic GPR40 agonists have been shown to also activate the Gs protein pathway. This leads to the activation of adenylyl cyclase, which increases intracellular cyclic AMP (cAMP) levels. Elevated cAMP can also potentiate insulin secretion.[19]

References

- 1. History | Cyberlipid [cyberlipid.gerli.com]

- 2. Discovery of essential fatty acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Brief Journey into the History of and Future Sources and Uses of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Hydroxy fatty acids | Cyberlipid [cyberlipid.gerli.com]

- 5. Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) Are Associated With Diet, BMI, and Age - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A LC-MS–based workflow for measurement of branched fatty acid esters of hydroxy fatty acids | Springer Nature Experiments [experiments.springernature.com]

- 7. benchchem.com [benchchem.com]

- 8. docs.nrel.gov [docs.nrel.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. diverdi.colostate.edu [diverdi.colostate.edu]

- 13. CA2762224C - Recovery and purification of hydroxy fatty acids from source oils - Google Patents [patents.google.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Structural Characterization of Unusual Fatty Acid Methyl Esters with Double and Triple Bonds Using HPLC/APCI-MS2 with Acetonitrile In-Source Derivatization - PMC [pmc.ncbi.nlm.nih.gov]

- 16. spectrometrics.com [spectrometrics.com]

- 17. What are GPR40 agonists and how do they work? [synapse.patsnap.com]

- 18. proteopedia.org [proteopedia.org]

- 19. GPR40 (FFAR1) – Combined Gs and Gq signaling in vitro is associated with robust incretin secretagogue action ex vivo and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Significance of Odd-Chain Hydroxy Fatty Acids: A Technical Guide for Researchers

Executive Summary: Odd-chain hydroxy fatty acids (OCHFAs) represent a unique class of lipids at the intersection of two metabolically significant groups: odd-chain fatty acids (OCFAs) and hydroxy fatty acids (HFAs). While research has historically focused on their even-chain counterparts, emerging evidence highlights the distinct metabolic pathways, biological activities, and biomarker potential of odd-chain variants. This technical guide provides an in-depth overview of the biosynthesis, metabolism, and physiological significance of OCHFAs. It details their roles as indicators of metabolic disorders and nutritional status, their potential as therapeutic agents, and the analytical methodologies required for their accurate quantification in biological matrices. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this burgeoning field of lipidomics.

Introduction to Odd-Chain and Hydroxy Fatty Acids

Fatty acids are carboxylic acids with aliphatic chains that are fundamental to cellular structure, energy storage, and signaling. They are typically classified by the length of their carbon chain and the presence or absence of double bonds. Most naturally occurring fatty acids contain an even number of carbon atoms, a direct consequence of their synthesis from two-carbon acetyl-CoA units.[1] In contrast, odd-chain fatty acids (OCFAs), such as pentadecanoic acid (C15:0) and heptadecanoic acid (C17:0), are less abundant and are synthesized using a propionyl-CoA primer.[1] For years, OCFAs were considered of minor physiological importance, often used merely as internal standards in lipid analysis due to their low concentrations in human tissues.[2] However, recent epidemiological and metabolic studies have challenged this view, linking higher circulating levels of OCFAs to a lower risk of cardiometabolic diseases.[2][3][4][5]

Hydroxy fatty acids (HFAs) are another critical class of lipids characterized by one or more hydroxyl groups on the acyl chain. This hydroxylation imparts distinct chemical properties and biological functions, ranging from structural roles in complex lipids like cerebrosides to potent signaling activities.[6] A recently discovered class of lipids, fatty acid esters of hydroxy fatty acids (FAHFAs), have demonstrated significant anti-diabetic and anti-inflammatory properties, further underscoring the importance of hydroxylation in creating bioactive lipid mediators.[7][8][9]

This guide focuses on the convergence of these two lipid classes: odd-chain hydroxy fatty acids. These molecules may arise from specific metabolic pathways and possess unique biological activities that are only now beginning to be explored.

Biosynthesis and Metabolism

The metabolic pathways of odd-chain hydroxy fatty acids are distinct from those of their even-chain analogs, primarily in their origin and terminal breakdown products.

Primary Production via α-Oxidation

A principal route for the endogenous production of odd-chain fatty acids is through the α-oxidation of even-chain 2-hydroxy fatty acids.[2][3] Alpha-oxidation is a specialized peroxisomal pathway that removes a single carbon atom from the carboxyl end of a fatty acid.[10][11] This process is essential for the degradation of fatty acids that cannot undergo β-oxidation due to branching at the β-carbon, such as the dietary-derived phytanic acid.[6][12]

The pathway involves the hydroxylation of the α-carbon, followed by a cleavage reaction catalyzed by 2-hydroxyacyl-CoA lyase, which releases the terminal carboxyl group as formyl-CoA (or CO2) and produces a fatty aldehyde that is one carbon shorter.[2][6][10] This aldehyde is then oxidized to a carboxylic acid, resulting in an odd-chain fatty acid from an even-chain precursor. This makes α-oxidation a key source of OCFAs and, by extension, a potential source of OCHFAs if the resulting odd-chain fatty acid undergoes subsequent hydroxylation.[6]

Metabolism of Specific Short-Chain Hydroxy Acids

While the study of long-chain OCHFAs is nascent, several short-chain odd-numbered hydroxy acids are well-characterized metabolites with significant clinical relevance.

-

3-Hydroxypropionic Acid (3-HP): This three-carbon β-hydroxy acid is a key intermediate in the catabolism of propionic acid and several amino acids (valine, isoleucine, methionine, threonine).[13] When the enzyme propionyl-CoA carboxylase is deficient, as in the inborn error of metabolism propionic acidemia, propionyl-CoA accumulates and is shunted towards alternative pathways, leading to a buildup of 3-HP.[13][14] Chronically high levels of 3-HP act as a metabotoxin and acidogen, contributing to metabolic acidosis and potential mitochondrial toxicity.[14] In the microbial world, 3-HP is an important platform chemical that can be produced from glycerol (B35011) and is a component of some carbon fixation pathways.[15][16][17]

-

3-Hydroxyisovaleric Acid (3-HIA): 3-HIA is a five-carbon organic acid formed from the breakdown of the branched-chain amino acid leucine.[18] Its synthesis becomes significant when the activity of the biotin-dependent enzyme methylcrotonyl-CoA carboxylase is reduced.[18][19] This leads to the accumulation of 3-methylcrotonyl-CoA, which is then hydrated to form 3-hydroxyisovaleryl-CoA and subsequently 3-HIA.[20] Consequently, urinary excretion of 3-HIA is recognized as an early and sensitive biomarker for marginal biotin (B1667282) deficiency.[18][19][21] Elevated levels are also associated with smoking, the use of certain anticonvulsant medications, and various inborn errors of metabolism.[19]

Biological Roles and Clinical Significance

The biological roles of OCHFAs are multifaceted, serving as biomarkers for both diet and disease and as bioactive signaling molecules with therapeutic potential.

Biomarkers for Metabolic Health and Disease

-

Cardiometabolic Disease: A growing body of evidence from epidemiological studies indicates that higher circulating levels of the odd-chain saturated fatty acids C15:0 and C17:0 are inversely associated with the risk of type 2 diabetes and other cardiometabolic diseases.[2][3][4] While some of this is attributed to dietary intake, particularly from ruminant fats, evidence also points to endogenous production via α-oxidation.[2][5][22]

-

Nutritional Status: As detailed previously, 3-hydroxyisovaleric acid (3-HIA) is a validated clinical biomarker for assessing biotin status. Its urinary excretion is a sensitive indicator of even marginal biotin deficiency.[18][20][23]

-

Inborn Errors of Metabolism: Elevated levels of 3-hydroxypropionic acid are a hallmark of propionic acidemia and related disorders of propionate (B1217596) catabolism.[13][14] Similarly, chronically high levels of 3-HIA can indicate one of several genetic disorders, including biotinidase deficiency and isovaleric aciduria.[19]

Bioactive Signaling and Therapeutic Potential

While direct signaling roles for most OCHFAs are still under investigation, studies on related lipid classes provide a strong rationale for their potential bioactivity.

-

Anti-inflammatory and Anti-diabetic Effects: Fatty acid esters of hydroxy fatty acids (FAHFAs) are a class of endogenous lipids with potent anti-inflammatory and anti-diabetic effects.[7][9][24] They have been shown to improve glucose tolerance and stimulate insulin (B600854) secretion.[8][9] While much of the initial research focused on even-chain species like PAHSAs (palmitic acid esters of hydroxystearic acid), it is plausible that odd-chain FAHFAs, derived from C15:0 or C17:0, could exist and exert similar or unique biological effects.[9][25]

-

Treatment for FAO Disorders: The use of odd-numbered medium-chain fatty acids has been explored as a treatment for genetic disorders of mitochondrial long-chain fatty acid β-oxidation.[26] Studies in fibroblast models show that providing odd-chain species can reduce the buildup of toxic long-chain intermediates, though potentially to a lesser extent than even-numbered medium-chain fatty acids.[26]

Quantitative Data

Accurate quantification is critical for establishing the roles of OCHFAs as biomarkers and for understanding their metabolism. The concentrations of these lipids are generally low compared to their even-chain counterparts.

Table 1: Typical Concentrations of Odd-Chain Saturated Fatty Acids (OCSFAs)

| Analyte | Matrix | Concentration / Proportion | Reference |

|---|---|---|---|

| C15:0 & C17:0 | Human Plasma | < 0.5% of total plasma fatty acids | [2] |

| C15:0 | Human Plasma (Psoriasis Cohort) | Median: 0.24 mol% | [27] |

| C17:0 | Human Plasma (Psoriasis Cohort) | Median: 0.46 mol% | [27] |

| C15:0 | Mouse Serum (High-Fat Diet) | >50% depletion vs. Chow Diet | [3] |

| C15:0 & C17:0 | Mouse Liver (High-Fat Diet) | >35% depletion vs. Chow Diet |[3] |

Table 2: Biomarker Reference Data for 3-Hydroxyisovaleric Acid (3-HIA)

| Analyte | Matrix | Status | Value / Range | Reference |

|---|---|---|---|---|

| 3-HIA | Urine | Normal / Optimal | 0 - 102.8 nmol/mg Creatinine | [21] |

| 3-HIA | Urine | Indicator of Biotin Deficiency | Elevated excretion |[18][19][21] |

Methodologies for Analysis

The analysis of OCHFAs requires sensitive and specific analytical techniques, typically involving mass spectrometry coupled with a chromatographic separation method. The choice between gas chromatography (GC) and liquid chromatography (LC) depends on the specific analytes and the research question.

Protocol: Analysis of FAHFAs via LC-MS/MS

This protocol is adapted for the analysis of fatty acid esters of hydroxy fatty acids and is suitable for odd-chain variants.[7][24][28]

-

Sample Preparation and Lipid Extraction:

-

Thaw tissue samples on ice and place in a pre-cooled tissue grinder.

-

For a typical tissue sample (~50 mg), add extraction solvent (e.g., a 1:1:2 mixture of aqueous buffer:methanol (B129727):chloroform).[28]

-

Spike the sample with an appropriate deuterated or ¹³C-labeled internal standard (e.g., ¹³C₁₆-9-PAHSA) prior to homogenization.[28]

-

Homogenize the tissue thoroughly.

-

Centrifuge at ~2,000 x g for 10 minutes at 4°C to separate the aqueous and organic phases.

-

Carefully collect the lower organic (chloroform) layer containing the lipids.

-

Dry the lipid extract under a gentle stream of nitrogen.

-

-

Solid-Phase Extraction (SPE) for FAHFA Enrichment:

-

Condition a silica (B1680970) SPE cartridge (e.g., 500 mg) by washing with ethyl acetate (B1210297) followed by hexane.

-

Reconstitute the dried lipid extract in a small volume of chloroform (B151607) and load it onto the cartridge.

-

Wash the cartridge with a non-polar solvent mixture (e.g., 5% ethyl acetate in hexane) to elute neutral lipids. Discard this fraction.

-

Elute the FAHFA fraction with 100% ethyl acetate into a clean collection tube.

-

Dry the purified FAHFA fraction under nitrogen.

-

-

LC-MS/MS Analysis:

-

Reconstitute the final sample in a suitable solvent (e.g., methanol).

-

Analyze using a liquid chromatography system (typically with a C18 reversed-phase column) coupled to a triple quadrupole mass spectrometer.[28]

-

Employ a targeted approach using Multiple Reaction Monitoring (MRM) for sensitive and specific quantification of different FAHFA isomers.[28]

-

Quantify endogenous FAHFAs by comparing their peak areas to that of the co-eluting internal standard.

-

Protocol: General Fatty Acid Analysis via GC-MS

This protocol is suitable for analyzing the total fatty acid profile, including odd-chain species, from tissues.[29][30][31][32][33]

-

Sample Preparation and Extraction:

-

Homogenize a known amount of tissue (~50-200 mg) in saline or directly in liquid nitrogen.[3][30]

-

Add an appropriate odd-chain internal standard not expected in the sample (e.g., C11:0 or C23:0) and an extraction solvent (e.g., 2:1 chloroform:methanol).[3][32]

-

Vortex vigorously and centrifuge to separate phases. Collect the lower organic layer.

-

Dry the lipid extract under nitrogen.

-

-

Derivatization to Fatty Acid Methyl Esters (FAMEs):

-

Derivatization is necessary to make the fatty acids volatile for GC analysis.[31]

-

A common method is base-catalyzed transmethylation. Add a solution of sodium methoxide (B1231860) or potassium hydroxide (B78521) in methanol to the dried lipid extract.[31]

-

Incubate at room temperature or slightly elevated temperature (e.g., 45°C) for 5-10 minutes.

-

Neutralize the reaction with an acid (e.g., 15% NaHSO₄ or methanolic H₂SO₄).[31][32]

-

Extract the resulting FAMEs into an organic solvent like isooctane (B107328) or hexane.

-

-

GC-MS Analysis:

-

Inject 1 µL of the FAMEs solution into the GC-MS.

-

Use a suitable capillary column (e.g., RTx-5MS) with helium as the carrier gas.[30]

-

Employ a temperature gradient program to separate the FAMEs based on chain length and saturation (e.g., initial temp 40-80°C, ramp 4-5°C/min up to 230-240°C).[30][32]

-

Operate the mass spectrometer in electron impact mode.

-

Identify and quantify individual fatty acids by comparing their retention times and mass spectra to those of known standards and normalizing to the internal standard's peak area.

-

Conclusion and Future Directions

Odd-chain hydroxy fatty acids are emerging from the shadow of their more abundant even-chain relatives as molecules of significant biological and clinical interest. Short-chain species like 3-HP and 3-HIA are already established as critical biomarkers for inborn errors of metabolism and nutritional deficiencies. The pathways that generate longer-chain OCFAs, particularly α-oxidation, are being elucidated, and the inverse correlation between circulating OCFAs and cardiometabolic disease risk points toward a protective role that warrants deeper investigation.

Future research should focus on several key areas:

-

Discovery: Comprehensive, untargeted lipidomics studies are needed to identify and characterize novel odd-chain hydroxy fatty acids and their esterified forms (FAHFAs) in various tissues and disease states.

-

Mechanism of Action: Elucidating the specific receptors (e.g., G-protein coupled receptors) and signaling pathways through which these lipids exert their anti-inflammatory and metabolic benefits is a critical next step.

-

Biosynthesis and Regulation: A deeper understanding of the enzymes and regulatory networks controlling the endogenous synthesis of OCHFAs, including the role of the gut microbiome, will be essential for therapeutic manipulation.

-

Therapeutic Development: The potential of OCHFAs and their stable analogs as novel therapeutics for metabolic syndrome, type 2 diabetes, and inflammatory disorders represents a promising avenue for drug development.

By applying the robust analytical methodologies outlined in this guide, the scientific community is well-equipped to further unravel the complex biology of odd-chain hydroxy fatty acids and translate these findings into new diagnostic and therapeutic strategies.

References

- 1. Odd-chain fatty acid - Wikipedia [en.wikipedia.org]

- 2. A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:0) in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Odd chain fatty acid metabolism in mice after a high fat diet - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effect of Microbial Status on Hepatic Odd-Chain Fatty Acids Is Diet-Dependent [mdpi.com]

- 5. [PDF] A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:0) in Health and Disease | Semantic Scholar [semanticscholar.org]

- 6. byjus.com [byjus.com]

- 7. A LC-MS–based workflow for measurement of branched fatty acid esters of hydroxy fatty acids | Springer Nature Experiments [experiments.springernature.com]

- 8. Branched fatty acid esters of hydroxy fatty acids (FAHFA) - FGU [fgu.cas.cz]

- 9. Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) Are Associated With Diet, BMI, and Age - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Alpha oxidation - Wikipedia [en.wikipedia.org]

- 11. grokipedia.com [grokipedia.com]

- 12. Biochemistry, Fatty Acid Oxidation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. taylorandfrancis.com [taylorandfrancis.com]

- 14. 3-(3-hydroxyphenyl)-3-hydroxypropionic Acid | Rupa Health [rupahealth.com]

- 15. Metabolic engineering of 3-hydroxypropionic acid biosynthesis in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. 3-Hydroxypropionic acid contributes to the antibacterial activity of glycerol metabolism by the food microbe Limosilactobacillus reuteri - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. 3-Hydroxyisovaleric Acid | Rupa Health [rupahealth.com]

- 19. 3-Hydroxyisovaleric Acid - Metabolic Analysis Markers (Urine) - Lab Results explained | HealthMatters.io [healthmatters.io]

- 20. Plasma concentration of 3-hydroxyisovaleryl carnitine is an early and sensitive indicator of marginal biotin deficiency in humans1 - PMC [pmc.ncbi.nlm.nih.gov]

- 21. b-Hydroxyisovaleric Acid - OMX Organic Metabolomics / Diagnostic Solutions - Lab Results explained | HealthMatters.io [healthmatters.io]

- 22. A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:0) i… [ouci.dntb.gov.ua]

- 23. researchgate.net [researchgate.net]

- 24. A LC-MS-based workflow for measurement of branched fatty acid esters of hydroxy fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Frontiers | Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) Are Associated With Diet, BMI, and Age [frontiersin.org]

- 26. Effects of odd-numbered medium-chain fatty acids on the accumulation of long-chain 3-hydroxy-fatty acids in long-chain L-3-hydroxyacyl CoA dehydrogenase and mitochondrial trifunctional protein deficient skin fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Association between plasma odd-chain fatty acid levels and immune cell traits in psoriasis: insights from a prospective cohort study - PMC [pmc.ncbi.nlm.nih.gov]

- 28. A liquid chromatography–mass spectrometry-based workflow for measurement of branched Fatty Acid esters of Hydroxy Fatty Acids (FAHFAs) - PMC [pmc.ncbi.nlm.nih.gov]

- 29. lipidmaps.org [lipidmaps.org]

- 30. GC-MS-Based Analysis of Methanol: Chloroform-extracted Fatty Acids from Plant Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 31. jfda-online.com [jfda-online.com]

- 32. eafpbulletin.scholasticahq.com [eafpbulletin.scholasticahq.com]

- 33. Quantification of Fatty Acids in Mammalian Tissues by Gas Chromatography–Hydrogen Flame Ionization Detection - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structural Isomers and Stereochemistry of Methyl 3-hydroxyheptadecanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural isomers and stereochemistry of methyl 3-hydroxyheptadecanoate. It covers the classification of its isomers, their physicochemical properties, detailed experimental protocols for synthesis and separation, and analytical methods for their characterization. This document is intended to serve as a valuable resource for professionals in the fields of lipid research, microbiology, and drug development.

Introduction to this compound Isomers

This compound (C₁₈H₃₆O₃, Molar Mass: 300.48 g/mol ) is a hydroxy fatty acid methyl ester.[1] Its molecular structure contains a seventeen-carbon fatty acid chain with a hydroxyl group at the third carbon position and a methyl ester at the carboxyl end. The presence of functional groups and chiral centers gives rise to various structural isomers and stereoisomers, each with potentially unique chemical and biological properties.

Structural Isomers

Structural isomers of this compound have the same molecular formula but differ in the connectivity of their atoms. The primary structural variations arise from:

-

Positional Isomerism of the Hydroxyl Group: The hydroxyl (-OH) group can be located at different positions along the heptadecanoate backbone, leading to isomers such as methyl 2-hydroxyheptadecanoate, methyl 4-hydroxyheptadecanoate, and so on.

-

Branching of the Carbon Chain: The heptadecyl chain can be linear or branched (e.g., iso- or anteiso-methyl 3-hydroxyheptadecanoate), creating further structural diversity.

Stereochemistry

The carbon atom at the 3-position, bonded to the hydroxyl group, is a chiral center. This gives rise to two enantiomers, which are non-superimposable mirror images of each other:

-

(R)-methyl 3-hydroxyheptadecanoate

-

(S)-methyl 3-hydroxyheptadecanoate

These enantiomers have identical physical properties in a non-chiral environment but may exhibit different biological activities and interactions with other chiral molecules.

Physicochemical Properties

Specific experimental data for all isomers of this compound is scarce in the literature. The following tables summarize predicted properties for the parent compound and experimental data for closely related homologous compounds, which can serve as valuable estimations.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₈H₃₆O₃ | - |

| Molecular Weight | 300.48 g/mol | [1] |

| Physical State | Solid | [1] |

| Solubility | Soluble in ethanol (B145695) and methanol. | [1] |

Note: This data is for the general structure and does not distinguish between isomers.

Table 2: Experimental Physicochemical Data of Representative 3-Hydroxy Fatty Acid Methyl Esters

| Compound | CAS Number | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Optical Rotation ([α]D) |

| Methyl (R)-3-hydroxybutyrate | 3976-69-0 | 118.13 | - | 56-58 (11 mmHg) | -19.5° (neat) |

| Methyl (R)-3-hydroxytetradecanoate | - | 258.40 | 39-40 | - | - |

| Methyl 3-hydroxyoctadecanoate | 2420-36-2 | 314.5 | - | - | Not specified |

Note: This table provides data for homologous compounds to serve as a reference due to the lack of specific data for this compound isomers.

Experimental Protocols

Synthesis of Racemic this compound via Reformatsky Reaction

The Reformatsky reaction is a well-established method for the synthesis of β-hydroxy esters.[2][3][4][5][6] This protocol is adapted from the synthesis of methyl 3-hydroxyoctadecanoate.[2]

Reaction Scheme:

CH₃(CH₂)₁₃CHO + BrCH₂COOCH₃ + Zn → BrZnCH₂COOCH₃ → CH₃(CH₂)₁₃CH(OZnBr)CH₂COOCH₃ --(H₃O⁺)--> CH₃(CH₂)₁₃CH(OH)CH₂COOCH₃

Materials and Reagents:

-

Pentadecanal (B32716) (CH₃(CH₂)₁₃CHO)

-

Methyl bromoacetate (B1195939) (BrCH₂COOCH₃)

-

Zinc dust (<10 µm, activated)

-

Anhydrous toluene (B28343)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate (B1210297)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Activation of Zinc: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add zinc dust (1.2 equivalents). Add a crystal of iodine and gently heat the flask with a heat gun under a nitrogen atmosphere until the purple vapor of iodine is observed. Allow the flask to cool to room temperature.

-

Reformatsky Reaction: Add anhydrous toluene to the activated zinc. In the dropping funnel, prepare a solution of pentadecanal (1.0 equivalent) and methyl bromoacetate (1.1 equivalents) in anhydrous toluene. Add a small portion of this solution to the zinc suspension to initiate the reaction. The reaction mixture is then heated to reflux. The remainder of the aldehyde/bromoacetate solution is added dropwise over a period of 1-2 hours to maintain a gentle reflux.

-

Workup and Extraction: Once the reaction is complete (monitored by TLC), cool the mixture to 0°C in an ice bath. Quench the reaction by the slow, dropwise addition of 1 M HCl until the excess zinc has dissolved. Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with ethyl acetate. Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude this compound by column chromatography on silica gel. Elute with a gradient of hexane and ethyl acetate (e.g., starting with 95:5 hexane:ethyl acetate). Collect the fractions containing the pure product, as identified by TLC analysis. Combine the pure fractions and remove the solvent under reduced pressure to yield pure racemic this compound as a solid.

Chiral Resolution of Enantiomers

The separation of (R)- and (S)-methyl 3-hydroxyheptadecanoate can be achieved using chiral chromatography. A general approach using High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is described below.

Instrumentation and Materials:

-

HPLC system with a UV detector

-

Chiral stationary phase column (e.g., polysaccharide-based, such as CHIRALPAK® series)

-

Mobile phase: Hexane/Isopropanol mixture (exact ratio to be optimized)

-

Racemic this compound sample

General Protocol:

-

Sample Preparation: Dissolve the racemic this compound in the mobile phase to a concentration of approximately 1 mg/mL.

-

Chromatographic Conditions:

-

Column: Chiral stationary phase column.

-

Mobile Phase: A mixture of n-hexane and isopropanol. The ratio should be optimized to achieve baseline separation of the enantiomers. A typical starting point is 90:10 (v/v).

-

Flow Rate: 0.5 - 1.0 mL/min.

-

Column Temperature: Ambient or controlled (e.g., 25°C).

-

Detection: UV at a low wavelength (e.g., 210 nm), as the analyte lacks a strong chromophore.

-

-

Injection and Elution: Inject the sample onto the column and monitor the elution profile. The two enantiomers should elute as separate peaks.

-

Fraction Collection: Collect the fractions corresponding to each peak separately.

-

Solvent Removal: Remove the solvent from the collected fractions under reduced pressure to obtain the isolated enantiomers.

-

Enantiomeric Purity Assessment: Re-inject the isolated enantiomers onto the chiral column to determine their enantiomeric excess (ee).

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for Methyl 3-hydroxyalkanoates

| Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| -COOCH₃ | ~3.7 | ~51.5 |

| -CH(OH)- | ~4.0 (multiplet) | ~68 |

| -CH₂COO- | ~2.4-2.5 (doublet of doublets) | ~41 |

| -CH(OH)CH₂- | ~1.4-1.5 | ~36 |

| -(CH₂)n- | ~1.2-1.4 (broad) | ~22-32 |

| Terminal -CH₃ | ~0.9 (triplet) | ~14 |

Note: These are approximate chemical shifts and may vary depending on the solvent and the specific isomer. Data is extrapolated from known spectra of similar compounds.

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of fatty acid methyl esters. Under electron ionization (EI), this compound will undergo characteristic fragmentation.

The most diagnostic fragmentation pattern for 3-hydroxy fatty acid methyl esters is a prominent peak at m/z 103 . This ion results from the cleavage between the C3 and C4 carbons. The molecular ion peak ([M]⁺) at m/z 300 may be weak or absent. Other fragments may include [M-18]⁺ (loss of H₂O) and [M-31]⁺ (loss of -OCH₃).

Conclusion

This technical guide has provided a detailed overview of the structural isomers and stereochemistry of this compound. While specific experimental data for this compound and its individual isomers are limited, this guide offers a solid foundation based on established chemical principles and data from closely related compounds. The provided experimental protocols for synthesis, separation, and analysis serve as a practical starting point for researchers. Further investigation is warranted to fully characterize the physicochemical properties and biological activities of each specific isomer.

References

Methodological & Application

Application Note and Protocol for the GC-MS Analysis of Methyl 3-hydroxyheptadecanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-hydroxyheptadecanoate is a 3-hydroxy fatty acid methyl ester (3-OH FAME) that is of significant interest in various fields of research, including microbiology and the study of metabolic disorders. In Gram-negative bacteria, 3-hydroxy fatty acids are integral components of lipopolysaccharides (LPS), also known as endotoxins. The accurate and sensitive quantification of specific 3-OH FAMEs like this compound is crucial for understanding bacterial physiology, pathogenesis, and for the development of novel therapeutics. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used analytical technique for the qualitative and quantitative analysis of fatty acids and their derivatives.[1]

Due to the presence of a polar hydroxyl group, this compound has limited volatility, which makes its direct analysis by GC-MS challenging.[2] To overcome this limitation, a derivatization step is necessary to convert the analyte into a more volatile and thermally stable compound.[2][3] This is typically achieved by silylation, which replaces the active hydrogen of the hydroxyl group with a trimethylsilyl (B98337) (TMS) group.[3][4] This application note provides a comprehensive protocol for the analysis of this compound using GC-MS, covering sample preparation from biological matrices, derivatization, and instrument parameters.

Quantitative Data Summary

While specific quantitative data for this compound is not widely available in the literature, the following table summarizes the expected performance characteristics of a validated GC-MS method for the analysis of 3-hydroxy fatty acids, based on published data for structurally similar compounds.[5] This data can be used as a benchmark when developing and validating a quantitative assay for this compound.

| Performance Parameter | Expected Value for 3-Hydroxy Fatty Acid Analysis |

| Linearity (R²) | > 0.99 |

| Limit of Detection (LOD) | Analyte dependent, typically in the low µg/L range |

| Limit of Quantification (LOQ) | Analyte dependent, typically in the low to mid µg/L range |

| Accuracy (Recovery) | 80-120% |

| Precision (%RSD) | < 15% |

Experimental Protocols

The overall workflow for the GC-MS analysis of this compound involves sample preparation (including extraction from the sample matrix), derivatization of the hydroxyl group, and instrumental analysis.

Sample Preparation (from Biological Matrices, e.g., Plasma, Serum)

This protocol provides a general guideline for the extraction of lipids, including 3-hydroxy fatty acids, from biological fluids.

Materials:

-

Sample (e.g., 500 µL of plasma or serum)

-

Internal Standard (a stable isotope-labeled analog, e.g., this compound-d3, or a structurally similar compound not present in the sample)

-

10 M Sodium Hydroxide (NaOH) (for total fatty acid analysis)

-

6 M Hydrochloric Acid (HCl)

-

Ethyl acetate (B1210297)

-

Nitrogen gas supply

-

Glass centrifuge tubes

Procedure:

-

Internal Standard Spiking: To 500 µL of the sample in a glass centrifuge tube, add a known amount of the internal standard. This is crucial for accurate quantification.

-

(Optional) Saponification for Total Fatty Acid Analysis: For the analysis of total 3-hydroxy fatty acids (both free and esterified), add 500 µL of 10 M NaOH to the sample. Incubate for 30 minutes to hydrolyze the esters. For the analysis of free fatty acids only, this step should be omitted.[5]

-

Acidification: Acidify the sample by adding 125 µL of 6 M HCl (for unhydrolyzed samples) or 2 mL of 6 M HCl (for hydrolyzed samples).[5] This step protonates the fatty acids, making them extractable into an organic solvent.

-

Liquid-Liquid Extraction: Add 3 mL of ethyl acetate to the tube. Vortex vigorously for 2 minutes to ensure thorough mixing.

-

Phase Separation: Centrifuge the tube at 2000 rpm for 10 minutes to separate the aqueous and organic layers.

-

Collection of Organic Layer: Carefully transfer the upper organic layer (containing the lipids) to a clean glass tube.

-

Re-extraction: Repeat the extraction of the aqueous layer with another 3 mL of ethyl acetate to maximize recovery. Combine the organic layers.

-

Drying: Evaporate the pooled organic solvent to dryness under a gentle stream of nitrogen gas at approximately 37°C.[5] The dried extract is now ready for derivatization.

Derivatization: Silylation

Silylation targets the hydroxyl group of this compound, replacing the active hydrogen with a non-polar trimethylsilyl (TMS) group to increase its volatility and thermal stability.[3][4]

Materials:

-

Dried sample extract or standard

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Pyridine (B92270) (or another suitable aprotic solvent like acetonitrile)

-

Heating block or oven

-

GC vials with caps

Procedure:

-

Reconstitution: Add 50 µL of pyridine to the dried sample extract to dissolve the residue.

-

Silylating Reagent Addition: Add 100 µL of BSTFA with 1% TMCS to the vial.[2][5]

-

Reaction: Tightly cap the vial and heat at 60-80°C for 30-60 minutes to ensure complete derivatization.[5]

-